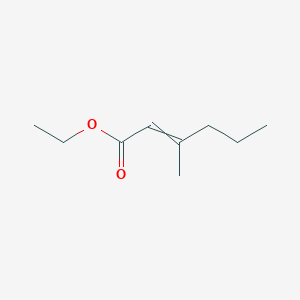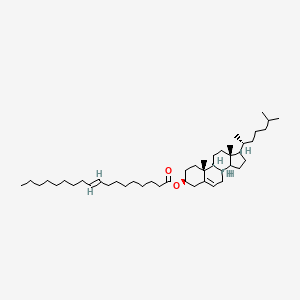
Ethyl 3-methylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ethyl 3-methylhex-2-enoate can be synthesized through various chemical reactions, including the reaction of lithium salt of ethyl cyanoacetate with specific fluorides or by coupling reactions involving α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes (Seino et al., 2017). The synthesis process often involves intricate mechanisms that ensure the formation of the desired product with specific configurations.
Molecular Structure Analysis
The molecular structure of ethyl 3-methylhex-2-enoate and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, X-ray crystallography has revealed the spatial arrangement of atoms within the molecule, highlighting features such as bond distances and angles critical to understanding its reactivity and interactions (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 3-methylhex-2-enoate undergoes various chemical reactions that demonstrate its reactivity and functional utility in organic synthesis. For example, it can participate in oxonium-ene reactions to yield complex heterocyclic structures, illustrating its versatility as a synthetic building block (Saha et al., 2012).
Aplicaciones Científicas De Investigación
Safety Assessment in Fragrance Ingredients : Ethyl (E)hex-3-enoate has been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The study concluded that it is not expected to be genotoxic and its exposure is below the Threshold of Toxicological Concern for a Cramer Class I material, suggesting its safety for use in fragrance ingredients (Api et al., 2020).
Crystal Packing Analysis : Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, related to ethyl 3-methylhex-2-enoate, have been studied for their unique crystal packing involving N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang, Wu, & Zhang, 2011).
Synthesis of Tetrahydropyrans : Ethyl 3-methylhex-2-enoate has been used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, utilizing the (3,5)-oxonium-ene reaction (Saha, Bhunia, & Saikia, 2012).
Synthesis of Dihydropyrans : A method for synthesizing substituted dihydropyrans with excellent diastereoselectivity from the reaction of aldehydes or epoxides and ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate was developed (Saha, Ghosh, Sultana, & Saikia, 2012).
Evaluation in Wine Sensory Characteristics : Ethyl 2-hydroxy-3-methylbutanoate, structurally related to ethyl 3-methylhex-2-enoate, was investigated for its chemical and sensory characteristics in wines, focusing on its role in aroma modulation (Gammacurta et al., 2018).
Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, closely related to ethyl 3-methylhex-2-enoate, was synthesized and characterized, highlighting its application in chemical synthesis and structural analysis (Johnson et al., 2006).
Applications in Organic Synthesis : Various derivatives of ethyl 3-methylhex-2-enoate have been employed in organic synthesis, demonstrating their versatility in creating a range of organic compounds with potential pharmacological applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Propiedades
IUPAC Name |
ethyl 3-methylhex-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPOYMRKNZICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylhex-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)